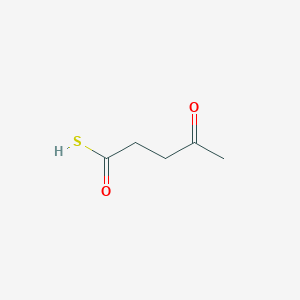
4-Oxopentanethioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
For clarity, this article will focus on 4-Oxopentanoic acid (levulinic acid) and its comparison to structurally or functionally similar compounds, as data for the thioic variant are absent in the provided evidence .
化学反応の分析
Theoretical Reactivity Profile
4-Oxopentanethioic acid contains two reactive moieties: a thioic acid group (-C(=O)S-) and a ketone group (-C=O). Its reactivity is expected to align with known thioic acids and ketones:
Key Functional Groups
| Functional Group | Structure | Expected Reactivity |
|---|---|---|
| Thioic acid | -C(=O)S- | Nucleophilic acyl substitution (e.g., thioester formation, hydrolysis) |
| Ketone | -C=O | Keto-enol tautomerism, nucleophilic addition (e.g., with amines, alcohols) |
2.1. Hydrolysis of the Thioic Acid Group
Thioic acids are typically more reactive than carboxylic acids. Hydrolysis in acidic or basic conditions could yield 4-oxopentanoic acid :
C5H8O2S+H2O→C5H8O3+H2S(Under acidic/basic conditions)
This parallels thioester hydrolysis mechanisms .
2.2. Nucleophilic Acyl Substitution
The thioic acid may react with alcohols or amines to form thioesters or thioamides :
C5H8O2S+R-OH→C5H7O2S-R+H2O(Thioester)C5H8O2S+R-NH2→C5H7O2S-NH-R+H2O(Thioamide)
2.3. Ketone-Mediated Reactions
The ketone group may undergo:
-
Enolization : Formation of enolate ions under basic conditions.
-
Condensation : Aldol-like reactions with aldehydes or ketones.
-
Reduction : Conversion to a secondary alcohol using catalysts like NaBH4.
Data Gaps and Limitations
-
No experimental studies on this compound’s reactions are cited in PubChem or other sources .
-
Analogous compounds (e.g., 4-oxopentanoic acid) undergo aldol condensation and hydrodeoxygenation , but thioic acid derivatives may exhibit divergent reactivity.
Recommendations for Future Research
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Oxopentanethioic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves thiolation of 4-oxopentanoic acid derivatives. For example, reacting 4-oxopentanoic acid with Lawesson’s reagent (LR) under inert conditions (N₂ atmosphere) at 60–80°C for 6–12 hours yields the thioic acid derivative. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FT-IR to confirm the disappearance of the carbonyl peak at ~1700 cm⁻¹ and emergence of the thioester peak at ~1200 cm⁻¹ .
- Critical Parameters :
- Temperature control to avoid side reactions (e.g., over-reduction).
- Stoichiometric excess of LR (1.2–1.5 eq) for complete conversion.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, and DEPT-135 for structural elucidation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify thioester (C=S) stretches at 1200–1250 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.
- NMR :
- ¹H NMR: δ 2.5–3.0 ppm (m, -CH₂-CO-S-), δ 10–12 ppm (broad, -COOH).
- ¹³C NMR: δ 200–210 ppm (C=S), δ 170–175 ppm (COOH).
- LC-MS : Use electrospray ionization (ESI) in negative mode for accurate mass determination (expected [M-H]⁻ ~162.03 m/z).
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours.
- Key Findings :
- Acidic conditions (pH < 4) : Hydrolysis of the thioester group occurs, yielding 4-oxopentanoic acid and H₂S.
- Neutral to basic conditions (pH 7–12) : Degradation via oxidation of the thiol group, forming disulfide byproducts.
- Mitigation : Store in anhydrous, acidic conditions (pH 3–4) under nitrogen .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the transition state of thioester reactions. Compare activation energies for reactions with amines (e.g., benzylamine) vs. alcohols (e.g., methanol). Experimental validation via kinetic studies (UV-Vis monitoring at 280 nm) reveals:
- Nucleophilicity Trend : Amines (k = 0.15 M⁻¹s⁻¹) > alcohols (k = 0.03 M⁻¹s⁻¹) due to lower electron density at the sulfur atom.
- Steric Effects : Bulkier nucleophiles (e.g., tert-butanol) show reduced reactivity (k < 0.01 M⁻¹s⁻¹) .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Perform meta-analysis of published datasets (e.g., IC₅₀ values in enzyme inhibition assays) using statistical tools (ANOVA, Tukey’s HSD). Common discrepancies arise from:
- Variability in purity : Ensure batch-to-batch consistency via LC-MS and elemental analysis.
- Assay conditions : Standardize buffer composition (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).
- Resolution : Replicate experiments under harmonized protocols and report confidence intervals (95% CI) .
Q. What computational strategies predict the binding affinity of this compound to microbial enzymes?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target enzymes (e.g., bacterial thioredoxin reductase, PDB ID: 1TQV).
類似化合物との比較
The following table compares 4-Oxopentanoic acid (levulinic acid) with other oxo-acids and derivatives, highlighting structural, physicochemical, and application-based differences:
Key Findings:
Structural Differences: 4-Oxopentanoic acid features a linear carbon chain with a ketone group at the 4th position and a terminal carboxylic acid. Pyruvic acid and oxaloacetic acid are shorter-chain analogs critical to biochemical pathways (e.g., glycolysis, citric acid cycle) .
Physicochemical Properties: Solubility: 4-Oxopentanoic acid exhibits high aqueous solubility (103 mg/mL) due to its polar functional groups, outperforming aryl-substituted analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid . Thermal Stability: Levulinic acid decomposes at 245–250°C, whereas pyruvic acid is less stable (boiling point: 165°C) .
Applications: 4-Oxopentanoic acid is industrially significant for synthesizing γ-valerolactone (a green solvent) and delta-aminolevulinic acid (a photosensitizer in cancer therapy) . 2-Oxoisovaleric acid is primarily used in metabolic studies due to its role in leucine catabolism .
特性
分子式 |
C5H8O2S |
|---|---|
分子量 |
132.18 g/mol |
IUPAC名 |
4-oxopentanethioic S-acid |
InChI |
InChI=1S/C5H8O2S/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) |
InChIキー |
ZGVDOBRDNWJNDJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















